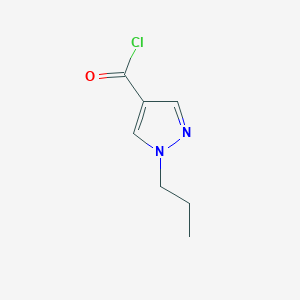

1-Propyl-1h-pyrazole-4-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1103427-19-5 |

|---|---|

Molecular Formula |

C7H9ClN2O |

Molecular Weight |

172.61 g/mol |

IUPAC Name |

1-propylpyrazole-4-carbonyl chloride |

InChI |

InChI=1S/C7H9ClN2O/c1-2-3-10-5-6(4-9-10)7(8)11/h4-5H,2-3H2,1H3 |

InChI Key |

HLAFJKYEENJHLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propyl 1h Pyrazole 4 Carbonyl Chloride

Synthesis from 1-Propyl-1H-pyrazole-4-carboxylic Acid

The primary route for the synthesis of 1-Propyl-1H-pyrazole-4-carbonyl chloride is the direct chlorination of 1-Propyl-1H-pyrazole-4-carboxylic acid. This section will delve into the selection of appropriate chlorinating reagents and the optimization of reaction parameters to achieve high conversion and yield.

Reagent Selection and Optimization for Carboxylic Acid Chlorination

The choice of chlorinating agent is paramount for the successful synthesis of the desired acid chloride. The reactivity of the pyrazole (B372694) ring and the potential for side reactions must be taken into consideration.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acid chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification. sparkl.mebeilstein-journals.org The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. nih.govorgsyn.org

However, the use of thionyl chloride with pyrazole-containing carboxylic acids requires careful consideration. In some cases, unexpected side reactions have been observed. For instance, the reaction of 5-hydroxypyrazole-4-carboxylates with refluxing thionyl chloride has been reported to lead to dimerization rather than the formation of the expected 5-chloro derivative. nih.govorgsyn.org Although 1-Propyl-1H-pyrazole-4-carboxylic acid does not possess a hydroxyl group at the 5-position, the potential for undesired reactions on the pyrazole ring under harsh conditions should not be overlooked. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction, often allowing for milder conditions. eurekaselect.com

| Reagent System | Substrate Analogue | Temperature (°C) | Solvent | Yield (%) | Observations |

| SOCl₂ | General Carboxylic Acids | Reflux | Neat or Inert Solvent | High | Gaseous byproducts simplify workup. sparkl.me |

| SOCl₂ | 5-Hydroxypyrazole-4-carboxylates | Reflux | Neat | - | Dimerization product formed instead of the desired acid chloride. nih.govorgsyn.org |

| SOCl₂/DMF (cat.) | General Carboxylic Acids | Room Temp. to Reflux | Inert Solvent (e.g., CH₂Cl₂) | High | Milder conditions compared to SOCl₂ alone. eurekaselect.com |

Oxalyl chloride ((COCl)₂) is another effective reagent for the synthesis of acid chlorides. It is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl). researchgate.net The reaction is typically performed at room temperature in an inert solvent, such as dichloromethane (B109758) (DCM), in the presence of a catalytic amount of DMF. orgsyn.orgresearchgate.net The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.

This method is generally high-yielding and avoids the harsh conditions associated with thionyl chloride, making it a suitable choice for sensitive substrates. The mild conditions are less likely to induce unwanted side reactions on the pyrazole ring.

| Reagent System | Substrate Analogue | Temperature (°C) | Solvent | Catalyst | Yield (%) |

| (COCl)₂ | General Carboxylic Acids | 0 - Room Temp. | Dichloromethane | DMF | High |

| (COCl)₂ | 8-Quinolinecarboxylic Acid | Room Temp. | Pyridine (B92270) | Pyridine | Nearly 100% |

Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent that readily converts carboxylic acids to their corresponding acid chlorides. chemmethod.comunipi.it The reaction is typically carried out in the cold or at room temperature and produces phosphorus oxychloride (POCl₃) as a byproduct, which must be separated from the product. chemmethod.com

While effective, the high reactivity of PCl₅ can sometimes lead to undesired side reactions, especially with multifunctional compounds. For heterocyclic carboxylic acids, the reaction conditions need to be carefully controlled to avoid chlorination of the heterocyclic ring itself. The use of PCl₅ in a solvent like phosphorus oxychloride has been described for the chlorination of hydroxycarboxylic acids of aromatic nitrogen-containing heterocycles. google.com

| Reagent System | Substrate Analogue | Temperature (°C) | Byproduct | Observations |

| PCl₅ | General Carboxylic Acids | Cold to Room Temp. | POCl₃, HCl | Vigorous reaction, requires separation of POCl₃. chemmethod.com |

| PCl₅ | Glacial Ethanoic Acid | Room Temp. | POCl₃, HCl | Exothermic reaction. cymitquimica.com |

| PCl₅/POCl₃ | Hydroxycarboxylic acids of N-heterocycles | 20 - 110 | - | Effective for chlorination of both hydroxyl and carboxylic acid groups. google.com |

Reaction Condition Parameters

The efficiency of the chlorination reaction is significantly influenced by various parameters, including the choice of solvent.

The solvent plays a crucial role in the synthesis of acid chlorides, influencing reactant solubility, reaction rate, and in some cases, the reaction pathway. For the chlorination of 1-Propyl-1H-pyrazole-4-carboxylic acid, an inert solvent is generally preferred to avoid side reactions with the chlorinating agent or the product.

Commonly used solvents for these transformations include:

Dichloromethane (DCM): A versatile solvent for reactions with oxalyl chloride and thionyl chloride under catalytic DMF conditions due to its inertness and ease of removal.

Toluene/Benzene: These non-polar solvents can be used, particularly with oxalyl chloride, and may facilitate the removal of byproducts. nih.gov

Neat (No Solvent): Reactions with thionyl chloride are often carried out without a solvent, using the reagent itself as the reaction medium. This approach can lead to high concentrations of reactants and faster reaction rates but may require higher temperatures that could be detrimental to the pyrazole ring.

Phosphorus Oxychloride (POCl₃): In reactions involving PCl₅, POCl₃ can serve as both a solvent and a byproduct, which can be convenient for certain applications. google.com

The selection of the optimal solvent is a balance between ensuring the solubility of the starting carboxylic acid and minimizing any potential degradation of the starting material or the resulting acid chloride. The polarity of the solvent can also influence the reactivity of the chlorinating agent and the stability of any reaction intermediates. For instance, polar aprotic solvents might favor the formation of the Vilsmeier reagent in reactions catalyzed by DMF.

A systematic screening of solvents would be necessary to determine the optimal conditions for the synthesis of this compound, with the goal of maximizing yield and purity while minimizing reaction time and the formation of impurities.

Temperature Profiles and Reaction Kinetics

The temperature at which the chlorination of 1-Propyl-1H-pyrazole-4-carboxylic acid is conducted plays a crucial role in the reaction's efficiency and the purity of the resulting acyl chloride. Generally, reactions involving thionyl chloride are initiated at room temperature and may be gently heated to ensure completion. For analogous heteroaromatic carboxylic acids, the reaction temperature is often maintained between room temperature and the reflux temperature of the solvent or the thionyl chloride itself (boiling point of SOCl₂ is 76 °C).

The kinetics of this type of reaction are influenced by several factors, including temperature, the concentration of reactants, and the presence of a catalyst. An increase in temperature typically leads to a higher reaction rate. However, excessively high temperatures can promote the formation of undesired byproducts through decomposition or side reactions. The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

Table 1: Representative Temperature Profiles for Acyl Chloride Synthesis

| Starting Material Analogue | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|

| 1-Methyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride | Dichloromethane (DCM) | Room Temperature to 40 | 2 - 4 |

| 1-Ethyl-1H-pyrazole-4-carboxylic acid | Oxalyl chloride | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 3 |

| 1-Phenyl-1H-pyrazole-5-carboxylic acid | Thionyl chloride | Toluene | 60 - 80 | 3 - 6 |

Catalytic Additives for Enhanced Efficiency

To improve the rate and yield of the conversion of carboxylic acids to acyl chlorides, catalytic additives are frequently employed. N,N-dimethylformamide (DMF) is a widely used catalyst in reactions with thionyl chloride and oxalyl chloride. The catalytic cycle is believed to involve the formation of a Vilsmeier reagent, an iminium salt, which is a more potent acylating agent than the chlorinating agent itself. This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process.

The amount of DMF used is typically catalytic, ranging from a few drops to a small molar percentage relative to the carboxylic acid. The optimal catalyst loading depends on the specific substrate and reaction conditions. Other nitrogen-containing heterocyclic compounds, such as pyridine, can also be used, although they are generally employed in stoichiometric amounts to act as both a catalyst and an acid scavenger. More advanced catalytic systems, such as phase-transfer catalysts, have also been explored for the synthesis of acyl halides, offering advantages in terms of milder reaction conditions and easier work-up procedures.

Table 2: Effect of Catalytic Additives on a Model Acyl Chloride Synthesis

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| None | 0 | 12 | 65 |

| DMF | 1 | 4 | 92 |

| DMF | 5 | 2 | 95 |

| Pyridine | 100 | 3 | 88 |

Advanced Purification Strategies for Isolation

The isolation and purification of this compound from the reaction mixture is a critical step to ensure its suitability for subsequent reactions. The crude product typically contains unreacted chlorinating agent, the catalyst, and any byproducts formed during the reaction.

Distillation Techniques

Given that this compound is expected to be a liquid or a low-melting solid, vacuum distillation is the preferred method for its purification. This technique allows for the separation of the product from less volatile impurities at a reduced temperature, thereby minimizing the risk of thermal decomposition. The efficiency of the distillation is dependent on the difference in boiling points between the product and the impurities. For closely boiling impurities, fractional distillation under reduced pressure may be necessary. The specific pressure and temperature for the distillation would need to be determined empirically, but for similar heterocyclic acyl chlorides, pressures in the range of 1-10 mmHg are common. It is crucial to use a well-dried apparatus, as acyl chlorides are sensitive to moisture.

Table 3: Hypothetical Distillation Parameters for Pyrazole-4-carbonyl Chlorides

| Compound Analogue | Boiling Point (°C) | Pressure (mmHg) |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-carbonyl chloride | 85-90 | 5 |

| 1-Ethyl-1H-pyrazole-4-carbonyl chloride | 95-100 | 5 |

| This compound (Predicted) | 105-115 | 5 |

Recrystallization Protocols for Precursors

The purity of the final this compound is highly dependent on the purity of the starting material, 1-Propyl-1H-pyrazole-4-carboxylic acid. Therefore, purification of the precursor carboxylic acid is a vital step. Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is key to a successful recrystallization. An ideal solvent should dissolve the carboxylic acid sparingly at room temperature but have high solubility at elevated temperatures. Common solvent systems for the recrystallization of N-alkyl pyrazole carboxylic acids include mixtures of polar and non-polar solvents, such as ethanol/water, ethyl acetate/hexanes, or isopropanol/water. The process involves dissolving the crude carboxylic acid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Table 4: Potential Recrystallization Solvents for 1-Propyl-1H-pyrazole-4-carboxylic acid

| Solvent System | Solubility Profile | Expected Purity |

|---|---|---|

| Ethanol/Water | High solubility in hot ethanol, low in cold water | >98% |

| Ethyl Acetate/Hexanes | Good solubility in hot ethyl acetate, insoluble in hexanes | >98% |

| Isopropanol | Moderate solubility, good crystal formation upon cooling | >97% |

Process Optimization for Research-Scale Production

For the efficient and reproducible synthesis of this compound on a research scale (milligram to gram quantities), optimization of the reaction parameters is essential. This involves a systematic investigation of variables such as reaction time, temperature, stoichiometry of reagents, and catalyst loading to maximize the yield and purity of the product while minimizing reaction time and waste generation.

A design of experiments (DoE) approach can be employed to efficiently explore the parameter space. Key parameters to investigate include the molar ratio of the chlorinating agent to the carboxylic acid. While a stoichiometric amount is theoretically required, an excess of the chlorinating agent is often used to drive the reaction to completion. However, a large excess can complicate the purification process. The concentration of the reaction mixture can also be an important factor, with more dilute conditions sometimes favoring the desired reaction pathway and minimizing byproduct formation. Careful control of the reaction atmosphere, typically under an inert gas like nitrogen or argon, is crucial to prevent hydrolysis of the acyl chloride by atmospheric moisture. The work-up procedure, including the method for removing excess chlorinating agent and the purification technique, should also be optimized for scalability and efficiency.

Emerging Synthetic Approaches to this compound Analogues

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, safety, and environmental friendliness. While the traditional synthesis of acyl chlorides from carboxylic acids is robust, emerging technologies offer promising alternatives for the synthesis of this compound and its analogues.

One such approach is the use of continuous flow chemistry . In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel. This technology offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous reagents, and the potential for automated, high-throughput synthesis. The synthesis of acyl chlorides in a flow system can be achieved by passing a solution of the carboxylic acid and the chlorinating agent through a heated reactor coil, allowing for rapid and efficient conversion. acs.org This methodology is particularly well-suited for the synthesis of reactive intermediates like acyl chlorides, as they can be generated and used in situ in a subsequent reaction step without the need for isolation.

Microwave-assisted synthesis is another modern technique that can accelerate the synthesis of pyrazole derivatives. bohrium.comresearchgate.net Microwave irradiation can significantly reduce reaction times by rapidly and efficiently heating the reaction mixture. This has been successfully applied to various steps in the synthesis of pyrazole cores and their functionalization. For the synthesis of pyrazole-4-carbonyl chloride analogues, microwave heating could potentially shorten the time required for the chlorination step.

Furthermore, photocatalysis is an emerging field that utilizes visible light to drive chemical reactions. organic-chemistry.orgacs.org While not yet widely applied to the synthesis of acyl chlorides, photocatalytic methods are being developed for the synthesis and functionalization of a wide range of heterocyclic compounds, including pyrazoles. organic-chemistry.orgacs.org These methods offer the potential for novel and milder reaction pathways for the synthesis of functionalized pyrazole analogues.

Carbonylation Routes to Pyrazole Carboxylic Acids (Precursors)

The introduction of a carboxyl group at the C4 position of a pyrazole ring is a key step in forming the necessary precursor. While direct carbonylation of a pre-formed 1-propyl-1H-pyrazole is challenging, related carbonylation strategies have been developed for pyrazole synthesis.

One notable method involves the palladocatalyzed carbonylation of acetylenic acids with aryl iodides in the presence of a hydrazine (B178648), such as propylhydrazine. mdpi.com This approach constructs the functionalized pyrazole ring in a one-pot reaction. For instance, reacting an appropriate acetylenic acid with an iodide under a carbon monoxide atmosphere, catalyzed by a palladium complex, and in the presence of propylhydrazine, could theoretically yield the desired 1-propyl-1H-pyrazole-4-carboxylic acid derivative.

Another foundational and widely used method for creating the pyrazole ring system is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov To obtain a 4-carboxy functionalized pyrazole, a suitable β-ketoester with an appropriate substituent can be reacted with propylhydrazine. A common precursor is an ester of 2-(ethoxymethylene)-3-oxobutanoic acid, which reacts with a substituted hydrazine to form the pyrazole-4-carboxylate ester. google.com Subsequent hydrolysis of the ester group yields the target carboxylic acid. The regioselectivity of this reaction, which determines the position of the propyl group on the nitrogen atoms, can be influenced by the reaction conditions and the nature of the substituents. google.com

| Method | Precursors | Key Reagents/Catalysts | Outcome |

| Cyclocondensation | β-Ketoester equivalent, Propylhydrazine | Acid or Base catalyst | 1-Propyl-1H-pyrazole-4-carboxylic acid ester |

| Palladium-catalyzed Carbonylation | Acetylenic acid, Aryl iodide, Propylhydrazine | Palladium catalyst, CO source | 1,3,5-substituted pyrazole-4-carboxylic acid derivative |

Innovative Functionalization of Pyrazole Rings

Modern synthetic chemistry offers advanced methods for functionalizing pyrazole rings directly, which can serve as alternative routes to the carboxylic acid precursor. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for creating new C-C bonds on the pyrazole ring without requiring pre-functionalized starting materials. researchgate.netrsc.org

The C4 position of the pyrazole ring is an electron-rich nucleophilic center, making it susceptible to electrophilic aromatic substitution. mdpi.comresearchgate.net This inherent reactivity can be exploited. Direct C-H functionalization strategies often utilize palladium catalysts to activate the C4-H bond, allowing for coupling with various partners. While direct carboxylation via C-H activation is a developing field, a more established route involves an intermediate step. For example, the C4 position can be halogenated or borylated first, followed by a subsequent carbonylation or carboxylation reaction. researchgate.netznaturforsch.com

A summary of potential innovative functionalization routes is presented below:

| Functionalization Strategy | Catalyst/Reagent | Intermediate Product | Advantage |

| C-H Arylation (as model) | Pd(OAc)₂ | 4-Aryl-1-propyl-1H-pyrazole | Direct C-H bond use, atom economy |

| Electrophilic Thio/selenocyanation | PhICl₂, NH₄SCN/KSeCN | 4-Thiocyanato-1-propyl-1H-pyrazole | Metal-free, mild conditions beilstein-journals.org |

| C4-Borylation | Iridium catalyst | 1-Propyl-4-(Boryl)-1H-pyrazole | Versatile intermediate for cross-coupling organic-chemistry.org |

These innovative methods provide access to a wide range of functionalized pyrazoles, potentially including the desired carboxylic acid precursor, often in a single step from a simpler pyrazole starting material. rsc.org

Environmental and Sustainable Chemistry Considerations in its Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. Key considerations include reducing the number of synthetic steps, minimizing waste, and using less hazardous reagents. symbchem.com

The classical synthesis of pyrazoles often involves multi-step procedures that can be inefficient. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form the product, offer a more sustainable alternative by increasing efficiency and reducing waste. nih.govbeilstein-journals.org The synthesis of the pyrazole core from a dicarbonyl compound, a hydrazine, and another component in one pot is an example of this approach. organic-chemistry.org

The conversion of the carboxylic acid to the acyl chloride is a step with significant environmental implications. Traditional chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly reactive and toxic, and their use generates hazardous byproducts like SO₂ and HCl gas. fiveable.meresearchgate.net

Modern research focuses on developing greener alternatives. One such advancement is the direct conversion of esters to acyl chlorides. symbchem.comacs.org This method avoids the need to first hydrolyze an ester to a carboxylic acid and then treat it with a harsh chlorinating agent, thereby shortening the synthetic sequence and potentially using milder reagents.

| Synthetic Step | Traditional Method | Green/Sustainable Alternative | Environmental Benefit |

| Pyrazole Ring Formation | Multi-step synthesis | One-pot, multi-component reactions (MCRs) | Reduced waste, higher atom economy, energy savings |

| Acyl Chloride Formation | Carboxylic acid + SOCl₂ or (COCl)₂ | Direct conversion of ester to acyl chloride | Fewer steps, avoidance of hazardous reagents symbchem.comacs.org |

| General Approach | Use of volatile organic solvents | Mechanochemistry (solvent-free synthesis) | Elimination of solvent waste, reduced energy consumption rsc.org |

By integrating these sustainable practices, the environmental footprint of synthesizing this compound can be significantly reduced, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Transformation Mechanisms of 1 Propyl 1h Pyrazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions Initiated by 1-Propyl-1H-pyrazole-4-carbonyl chloride

The cornerstone of this compound's synthetic utility lies in its participation in nucleophilic acyl substitution reactions. This class of reactions proceeds through a characteristic two-step mechanism known as addition-elimination. masterorganicchemistry.com In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. libretexts.org This intermediate is typically unstable. In the subsequent elimination step, the carbonyl pi bond is reformed, and the chloride ion is expelled as a stable leaving group. libretexts.org The net result is the substitution of the chloride with the incoming nucleophile, yielding a new carboxylic acid derivative. masterorganicchemistry.com

Esterification with Alcohols and Phenols

The reaction of this compound with alcohols and phenols provides a direct route to the corresponding pyrazole-4-carboxylates (esters). This transformation is a classic example of nucleophilic acyl substitution where the alcohol or phenol (B47542) acts as the nucleophile. evitachem.com The reaction is generally efficient and can be carried out under mild conditions, accommodating a wide range of primary, secondary, and phenolic hydroxyl groups. nih.gov The products, pyrazole-containing esters, are of interest in various fields of chemical research.

While the esterification can proceed without a catalyst due to the high reactivity of the acyl chloride, the reaction generates hydrogen chloride (HCl) as a byproduct. This can protonate the alcohol nucleophile, reducing its nucleophilicity, or lead to unwanted side reactions. Therefore, a non-nucleophilic base is typically added to act as an acid scavenger. nih.gov Bases such as pyridine (B92270) or triethylamine (B128534) are commonly employed to neutralize the HCl, driving the equilibrium towards the product and improving reaction rates and yields.

| Base (1.1 eq.) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| None | Dichloromethane (B109758) | 12 | 45 |

| Pyridine | Dichloromethane | 2 | 92 |

| Triethylamine (TEA) | Dichloromethane | 2 | 95 |

| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane | 3 | 94 |

In reactions involving this compound, the site of nucleophilic attack is unambiguously the carbonyl carbon, meaning the reaction is inherently regioselective for the acyl chloride moiety. When a polyol (a molecule with multiple hydroxyl groups) is used as the nucleophile, regioselectivity can become a factor. In such cases, the less sterically hindered hydroxyl group typically reacts preferentially.

Regarding stereoselectivity, the carbonyl carbon of the acyl chloride is achiral. If a chiral alcohol is used as the nucleophile, the reaction generally proceeds with retention of the alcohol's stereochemistry, as the bonds to the chiral center are not broken during the esterification process. organic-chemistry.org

Amidation with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a highly efficient method for the synthesis of pyrazole-4-carboxamides. evitachem.com This amidation reaction is typically rapid and high-yielding. Similar to esterification, the reaction produces HCl, necessitating the use of a base or a twofold excess of the amine to act as an acid scavenger. ccspublishing.org.cn

The rate of amidation is significantly influenced by the structure of the amine. Primary amines are generally more reactive nucleophiles than secondary amines, which are sterically more hindered. science.gov Furthermore, bulky substituents on the amine, particularly near the nitrogen atom, can decrease the reaction rate due to steric hindrance, which impedes the approach of the nucleophile to the electrophilic carbonyl carbon. science.gov Electron-donating groups on the amine can increase its nucleophilicity, while electron-withdrawing groups decrease it.

| Amine | Amine Type | Relative Reactivity | Yield (%) |

|---|---|---|---|

| Ammonia (as NH₄Cl) | Primary | High | >90 |

| Benzylamine | Primary | High | 96 |

| Aniline | Primary (Aromatic) | Moderate | 85 |

| Diethylamine | Secondary | Moderate | 88 |

| Diisopropylamine | Secondary (Bulky) | Low | <20 |

The synthesis of pyrazole-containing amides is an area of significant interest because the pyrazole (B372694) carboxamide core is a key structural motif in numerous compounds with important biological activities. science.gov This scaffold is present in various pharmaceuticals and agrochemicals, such as fungicides and insecticides. nih.gov The reaction of this compound with diverse primary and secondary amines allows for the creation of a large library of novel pyrazole amides for further investigation. nih.gov

| Amine Reactant | Product Name | Potential Application Area |

|---|---|---|

| 4-Fluoroaniline | N-(4-fluorophenyl)-1-propyl-1H-pyrazole-4-carboxamide | Agrochemicals, Medicinal Chemistry |

| Piperidine | (1-Propyl-1H-pyrazol-4-yl)(piperdin-1-yl)methanone | CNS Receptor Ligands |

| 2-Amino-5-bromopyridine | N-(5-bromo-pyridin-2-yl)-1-propyl-1H-pyrazole-4-carboxamide | Kinase Inhibitors |

| Cyclopropylamine | N-cyclopropyl-1-propyl-1H-pyrazole-4-carboxamide | Fungicides |

Acylation of Hydrazines and Hydroxylamines

This compound is expected to react readily with hydrazine (B178648) and its derivatives to form the corresponding carbohydrazides. This reaction proceeds via a nucleophilic acyl substitution mechanism. Similarly, its reaction with hydroxylamine (B1172632) would yield the corresponding N-hydroxy-1-propyl-1H-pyrazole-4-carboxamide.

In a study on a related compound, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride, reactions with various hydroxylamine and carbazate (B1233558) (hydrazine carboxylate) derivatives in xylene with a catalytic amount of base resulted in good yields of the corresponding N-substituted carboxamides and carbohydrazides. scispace.com This suggests that this compound would behave similarly, providing a straightforward route to pyrazole-4-carbohydrazides and N-hydroxypyrazole-4-carboxamides. The synthesis of pyrazole-4-carbohydrazide derivatives is of pharmaceutical interest due to the biological activities associated with this scaffold. researchgate.net

Table 1: Expected Products from the Reaction of this compound with Hydrazines and Hydroxylamines

| Nucleophile | Expected Product | Product Class |

| Hydrazine (NH₂NH₂) | 1-Propyl-1H-pyrazole-4-carbohydrazide | Carbohydrazide |

| Phenylhydrazine | N'-Phenyl-1-propyl-1H-pyrazole-4-carbohydrazide | Substituted Carbohydrazide |

| Hydroxylamine (NH₂OH) | N-Hydroxy-1-propyl-1H-pyrazole-4-carboxamide | Hydroxamic Acid |

Reactions with Carbanions and Organometallic Reagents (e.g., Grignard, Organolithium)

The reaction of this compound with potent carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) is a powerful method for forming new carbon-carbon bonds. These reactions typically lead to the formation of ketones or tertiary alcohols, depending on the stoichiometry and reaction conditions.

The reaction of an acid chloride with one equivalent of a Grignard or organolithium reagent at low temperatures can lead to the formation of a ketone. The initial nucleophilic attack of the carbanion on the carbonyl carbon forms a tetrahedral intermediate which then collapses to expel the chloride ion, yielding the ketone.

However, Grignard and organolithium reagents are highly reactive and can also add to the newly formed ketone. Therefore, if more than one equivalent of the organometallic reagent is used, or if the initial ketone product is not sufficiently stable, a second nucleophilic addition will occur. This second addition forms a new tetrahedral intermediate which, upon acidic workup, is protonated to yield a tertiary alcohol.

Controlling the reaction to selectively produce the ketone can be challenging due to the high reactivity of the organometallic reagents. Several strategies can be employed to favor the formation of the ketone over the tertiary alcohol:

Stoichiometry and Temperature: Using a 1:1 molar ratio of the pyrazole-4-carbonyl chloride to the organometallic reagent at low temperatures (e.g., -78 °C) can help to minimize the second addition.

Less Reactive Organometallic Reagents: Employing less reactive organometallic reagents, such as organocadmium or organocuprate (Gilman) reagents, can often stop the reaction at the ketone stage.

Weinreb Amides: While not directly applicable to the carbonyl chloride, converting it to a Weinreb amide (N-methoxy-N-methylamide) provides a highly effective method for ketone synthesis. The chelation of the magnesium or lithium to the methoxy (B1213986) and carbonyl oxygens stabilizes the tetrahedral intermediate, preventing its collapse until acidic workup.

Table 2: Predicted Outcomes of Reactions with Organometallic Reagents

| Organometallic Reagent (R-M) | Stoichiometry (Reagent:Acid Chloride) | Expected Major Product |

| Propylmagnesium bromide | 1:1 (at low temp.) | 1-(1-Propyl-1H-pyrazol-4-yl)butan-1-one |

| Propylmagnesium bromide | 2:1 or excess | 4-(1-Propyl-1H-pyrazol-4-yl)heptan-4-ol |

| Phenyllithium | 1:1 (at low temp.) | Phenyl(1-propyl-1H-pyrazol-4-yl)methanone |

| Phenyllithium | 2:1 or excess | Diphenyl(1-propyl-1H-pyrazol-4-yl)methanol |

| Lithium dipropylcuprate | 1:1 | 1-(1-Propyl-1H-pyrazol-4-yl)butan-1-one |

Reactions with Other Nucleophiles (e.g., thiols, phosphines)

This compound is also expected to react with other nucleophiles such as thiols and phosphines.

Thiols: In the presence of a base, thiols (R-SH) are converted to the more nucleophilic thiolates (R-S⁻), which will readily attack the carbonyl chloride to form thioesters. This reaction is analogous to the formation of esters from alcohols. The synthesis of thioesters via acyl pyrazole intermediates has been reported, highlighting the utility of pyrazole-based acylating agents in this transformation. nih.gov A practical synthesis of pyrazole-4-thiols has also been developed, indicating the interest in sulfur-containing pyrazole derivatives. chemrxiv.org

Phosphines: The reaction with phosphines, such as triphenylphosphine (B44618) (PPh₃), can lead to the formation of acylphosphonium salts. These salts are reactive intermediates that can be used in further synthetic transformations. The coordination chemistry of pyrazole-phosphine complexes has been explored, suggesting the potential for interesting reactivity. nih.gov

Detailed Mechanistic Elucidation of Acylation Pathways

Tetrahedral Intermediate Formation and Collapse Dynamics

The acylation reactions of this compound with nucleophiles proceed through a well-established nucleophilic acyl substitution mechanism. A key feature of this mechanism is the formation of a transient tetrahedral intermediate.

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acid chloride. This addition breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming an sp³-hybridized tetrahedral intermediate with a negatively charged oxygen (an alkoxide).

This tetrahedral intermediate is typically a high-energy, short-lived species. Its fate is determined by the relative leaving group abilities of the substituents attached to the central carbon. In the case of this compound, the substituents are the propyl-pyrazole ring, the nucleophile, the chloride ion, and the oxygen anion.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

The reactivity of this compound, like other acyl chlorides, is primarily characterized by nucleophilic acyl substitution. Kinetic studies of these reactions are crucial for understanding the reaction mechanism and optimizing conditions. The rate of reaction is typically dependent on the concentration of both the acyl chloride and the nucleophile.

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. savemyexams.com In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. This step is often reversible. In the second step, the carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group.

For most reactions of acyl chlorides, the first step, the nucleophilic attack and formation of the tetrahedral intermediate, is the rate-determining step (RDS). youtube.com This is because it involves the breaking of the C=O pi bond and the formation of new bonds, which typically has the highest activation energy. The rate law for such a reaction would be:

Rate = k[this compound][Nucleophile]

This indicates a second-order reaction, first order with respect to each reactant. The rate constant, k, would be influenced by factors such as the solvent, temperature, and the nature of the nucleophile. Stronger nucleophiles will react faster, leading to a larger rate constant.

| Factor | Effect on Reaction Rate | Kinetic Implication |

| Nucleophile Strength | Stronger nucleophiles (e.g., primary amines) react faster than weaker ones (e.g., alcohols). | Increases the rate constant (k). |

| Solvent Polarity | Polar solvents can stabilize the charged tetrahedral intermediate, potentially affecting the rate. | Can influence the rate constant (k). |

| Temperature | Increasing the temperature generally increases the reaction rate. | Increases the rate constant (k) according to the Arrhenius equation. |

| Steric Hindrance | Bulky groups on the nucleophile or the pyrazole ring can slow the reaction. | Decreases the rate constant (k). |

In cases where a catalyst is used, or if the nucleophile is very weak, the breakdown of the tetrahedral intermediate (the second step) could potentially become rate-determining. youtube.comyoutube.com However, given the high reactivity of acyl chlorides, this is less common.

Role of Leaving Group in Acyl Chloride Reactivity

The high reactivity of acyl chlorides, including this compound, is significantly attributed to the nature of the chloride ion as an excellent leaving group. khanacademy.org A good leaving group is a species that can stabilize the negative charge it acquires upon departing.

The chloride ion (Cl⁻) is the conjugate base of a strong acid, hydrochloric acid (HCl). This means that the chloride ion is a very weak base and is very stable on its own in solution. thestudentroom.co.uk This stability is a key thermodynamic driving force for the reaction.

In the context of the addition-elimination mechanism:

Addition of Nucleophile: A nucleophile attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A temporary intermediate with a negative charge on the oxygen is formed.

Elimination of Leaving Group: The lone pair on the oxygen reforms the C=O double bond, and in doing so, it expels the chloride ion.

| Leaving Group | Parent Acid | pKa of Parent Acid | Relative Reactivity of Acyl Derivative |

| Cl⁻ (Chloride) | HCl | ~ -7 | Very High |

| RCOO⁻ (Carboxylate) | RCOOH | ~ 4-5 | High |

| RO⁻ (Alkoxide) | ROH | ~ 16-18 | Moderate |

| NH₂⁻ (Amide) | NH₃ | ~ 38 | Low |

The table illustrates that the weaker the basicity of the leaving group (indicated by the low pKa of its conjugate acid), the higher the reactivity of the acyl compound.

Electrophilic Nature and Potential for Lewis Acid Interactions

The carbonyl carbon in this compound is highly electrophilic. This electrophilicity arises from the polarization of the carbonyl group due to the high electronegativity of the oxygen atom, and it is further enhanced by the inductive electron-withdrawing effect of the chlorine atom. smolecule.com This makes the carbonyl carbon an excellent target for attack by nucleophiles.

The pyrazole ring itself also influences the electronic properties of the carbonyl group. While the pyrazole ring is aromatic, the nitrogen atoms can exert complex electronic effects that may modulate the reactivity of the attached carbonyl chloride.

The electrophilic character of the carbonyl group can be further increased by the use of a Lewis acid catalyst. Lewis acids are electron-pair acceptors and can interact with one of the non-bonding electron pairs on the carbonyl oxygen. nih.gov This interaction, or coordination, makes the carbonyl group even more polarized and the carbonyl carbon significantly more electrophilic.

Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). nih.gov The mechanism of Lewis acid catalysis involves the formation of a complex between the acyl chloride and the Lewis acid:

R-COCl + AlCl₃ → R-C≡O⁺---[AlCl₄]⁻

This coordination effectively creates a highly reactive acylium ion or a strongly polarized complex, which is then much more susceptible to attack by even weak nucleophiles. This strategy is frequently employed in reactions like Friedel-Crafts acylation, where the acyl chloride is used to acylate an aromatic ring.

Stability and Degradation Pathways under Various Reaction Conditions

This compound is expected to be a reactive and moisture-sensitive compound, a characteristic feature of most low molecular weight acyl chlorides. Its stability is limited, and it is typically prepared and used immediately in subsequent reactions.

The primary degradation pathway for this compound is hydrolysis. In the presence of water, it will readily react to form 1-Propyl-1H-pyrazole-4-carboxylic acid and hydrochloric acid. savemyexams.com

Hydrolysis Reaction: C₃H₇N₂H-COCl + H₂O → C₃H₇N₂H-COOH + HCl

This reaction can occur upon exposure to atmospheric moisture, and therefore, the compound must be handled under anhydrous (dry) conditions.

Other Potential Degradation Pathways:

Alcoholysis: In the presence of alcohols, it will be converted to the corresponding ester. This is not strictly degradation but an expected reaction.

High Temperatures: At elevated temperatures, acyl chlorides can potentially undergo decomposition, although the specific pathways would depend on the structure. For this compound, elimination or rearrangement reactions might be possible, though likely requiring significant thermal energy.

Basic Conditions: In the presence of strong bases, it will react rapidly. With aqueous bases like sodium hydroxide, it will hydrolyze to the carboxylate salt. With non-nucleophilic bases, it could potentially undergo elimination reactions if there are acidic protons alpha to the carbonyl group, although this is not applicable to this specific structure.

Due to its high reactivity, storage is a critical consideration. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to prevent degradation.

Applications of 1 Propyl 1h Pyrazole 4 Carbonyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block for Heterocyclic Compound Synthesis

The utility of 1-Propyl-1H-pyrazole-4-carbonyl chloride in synthesis is primarily due to the high reactivity of the carbonyl chloride functional group. This group readily undergoes nucleophilic acyl substitution, making it an excellent starting point for introducing the 1-propyl-pyrazole moiety into a wide array of molecular frameworks.

The most direct application of this compound is in the synthesis of pyrazole-4-carboxamides and pyrazole-4-carboxylates. The acyl chloride reacts efficiently with a broad range of primary and secondary amines to yield stable amide derivatives. Similarly, reaction with alcohols or phenols, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, affords the corresponding esters.

These reactions are typically high-yielding and proceed under mild conditions, making them suitable for late-stage functionalization in complex synthetic routes. The resulting amides and esters are common fixtures in molecules designed for various scientific applications. For instance, pyrazole (B372694) carboxylic acid amides have been synthesized and investigated for their roles as carbonic anhydrase inhibitors by linking pyrazole-3-carbonyl chloride derivatives to sulfonamide-containing amines nih.gov. This highlights a general strategy where the pyrazole carbonyl chloride acts as a linker to join two different molecular fragments.

Table 1: Representative Synthesis of Pyrazole Amides and Esters

| Reactant | Nucleophile | Product Class | General Conditions |

|---|---|---|---|

| This compound | Primary/Secondary Amine (R¹R²NH) | Pyrazole Amide | Aprotic solvent (e.g., DCM, THF), optional base (e.g., Pyridine, Et₃N), 0°C to RT |

| This compound | Alcohol/Phenol (B47542) (R³OH) | Pyrazole Ester | Aprotic solvent (e.g., DCM, THF), base (e.g., Pyridine, Et₃N), 0°C to RT |

The 1-propyl-pyrazole scaffold is a key component in the architecture of molecules explored in medicinal and agricultural chemistry. This compound serves as a crucial intermediate for integrating this scaffold into larger, more complex structures. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a close analogue, is a key intermediate for a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHI) thieme.de. The synthesis of these complex fungicides often involves the formation of an amide bond between the pyrazole carboxylic acid (or its activated form, the carbonyl chloride) and a specific amine-containing fragment google.com.

This building block approach allows for the modular synthesis of compound libraries where the amine or alcohol component is varied, enabling systematic exploration of molecular properties. The pyrazole unit can act as a stable, rigid linker or as a key pharmacophoric element, and the N-propyl group can modulate lipophilicity and metabolic stability. The synthesis of various pyrazole carboxamide derivatives is a common strategy in the development of new chemical entities for biological screening science.govnih.gov.

Beyond amides and esters, this compound is a precursor to pyrazole-4-carbaldehydes and pyrazole-4-ketones.

Synthesis of Aldehydes: The selective reduction of an acyl chloride to an aldehyde is a classic transformation. The Rosenmund reduction, which employs a poisoned palladium catalyst (e.g., palladium on barium sulfate), is a well-established method for this conversion wikipedia.org. This reaction hydrogenates the acyl chloride to the aldehyde while preventing over-reduction to the corresponding alcohol wikipedia.org. This method has been successfully applied to other substituted pyrazole-4-carbonyl chlorides, such as 1-phenyl-5-chloro-3-methyl-pyrazole-4-carboxylic acid chloride, to afford the aldehyde in good yield. Alternatively, other controlled reducing agents can be employed. These pyrazole-4-carbaldehydes are themselves versatile intermediates, used in reactions like the Vilsmeier-Haack reaction to form other functionalized pyrazoles or as precursors for further elaboration chemmethod.comresearchgate.netwisdomlib.org.

Synthesis of Ketones: To synthesize pyrazole-derived ketones, the carbonyl chloride can be reacted with various organometallic reagents. For instance, organocuprates (Gilman reagents) are known to react cleanly with acyl chlorides to produce ketones. Similarly, Grignard reagents can be used, although careful control of reaction temperature is often necessary to prevent a second addition to the newly formed ketone, which would result in a tertiary alcohol. This provides a modular route to a wide range of alkyl, aryl, or heteroaryl ketones attached to the C4 position of the pyrazole ring.

Role in Multi-Component Reactions (MCRs) and Cascade Processes

While the primary role of an acyl chloride is often in two-component reactions, its high reactivity allows for its integration into more complex, efficiency-driven synthetic sequences like multi-component and cascade reactions.

Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting point for such strategies. By reacting it with a nucleophile containing multiple, distinct reactive sites, a common intermediate is formed. The subsequent reaction pathway can then be directed by changing reagents or conditions to achieve different cyclizations or functional group manipulations, leading to a variety of final products.

For example, reaction with a nucleophile containing both an amine and a thiol group could first form an amide. Depending on the subsequent conditions, cyclization could be directed to involve either the thiol or another part of the molecule, leading to different heterocyclic scaffolds, all containing the core 1-propyl-pyrazole unit. This approach leverages the reliability of the initial acylation to build a foundation for subsequent, more complex transformations.

The high reactivity of this compound is highly amenable to one-pot syntheses, which improve efficiency by avoiding the isolation and purification of intermediates stackexchange.comresearchgate.netbiointerfaceresearch.com. A typical one-pot sequence could involve the initial formation of an amide or ester from the carbonyl chloride, followed by the in-situ addition of another reagent to induce a subsequent transformation, such as a cyclization, rearrangement, or cross-coupling reaction.

For instance, one could envision a one-pot process where an amine is acylated by this compound, and upon completion, a base and a suitable electrophile are added to trigger an intramolecular cyclization of the newly formed amide onto another part of the molecule. Such sequences are common in the synthesis of fused heterocyclic systems and are a cornerstone of modern synthetic efficiency beilstein-journals.org. The classic Knorr synthesis of pyrazoles itself involves the one-pot condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), showcasing the power of one-pot methods in heterocycle synthesis beilstein-journals.org. Using a pre-formed, reactive pyrazole building block like the subject compound allows this efficiency to be applied to the elaboration of the pyrazole core rather than its formation.

Functionalization of Complex Organic Molecules

This compound serves as a key building block for introducing the 1-propylpyrazole moiety into larger molecular frameworks. This is particularly valuable in medicinal chemistry and drug discovery, where the pyrazole ring is a well-established pharmacophore found in numerous therapeutic agents. nih.govmdpi.com

In molecules containing multiple reactive sites, such as both hydroxyl (-OH) and amino (-NH2) groups, achieving site-selectivity is a significant synthetic challenge. The high reactivity of acyl chlorides like this compound can be harnessed to selectively acylate the more nucleophilic site. Generally, an amino group is more nucleophilic than a hydroxyl group, allowing for chemoselective amide bond formation in the presence of alcohols.

This selectivity is governed by the relative nucleophilicity of the functional groups on the substrate. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen or oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. The superior nucleophilicity of the amine ensures it reacts preferentially. This principle allows for the controlled functionalization of polyfunctional compounds like amino alcohols and hydroxyanilines, thereby avoiding the need for extensive protecting group strategies.

Table 1: Chemoselectivity in the Acylation of Polyfunctional Substrates

| Substrate Type | Functional Groups Present | More Nucleophilic Site | Primary Product |

|---|---|---|---|

| Amino Alcohol | -NH₂ and -OH | -NH₂ (Amino) | Amide |

| Hydroxyaniline | -NH₂ and -OH | -NH₂ (Amino) | Amide |

| Aminothiol | -NH₂ and -SH | -SH (Thiol) | Thioester |

| Hydroxy-acid | -OH and -COOH | -OH (Alcohol)* | Ester |

Reaction conditions can be optimized to favor acylation at the hydroxyl group over the less nucleophilic carboxylate anion.

Introduction of the 1-Propyl-1H-pyrazole-4-carbonyl Moiety into Natural Products (as a synthetic modification strategy)

Natural products provide a rich source of structurally complex and biologically active molecules. However, their therapeutic potential can often be enhanced through synthetic modification. nih.gov Introducing a pyrazole structure into a natural product scaffold is a recognized strategy to improve pharmacological properties. benthamscience.comnih.govresearchgate.net The pyrazole ring can alter a molecule's polarity, lipophilicity, and metabolic stability, and can introduce new hydrogen bonding interactions with biological targets.

This compound is an ideal reagent for this purpose, enabling the covalent attachment of the pyrazole moiety to natural products containing nucleophilic functional groups. For instance, the hydroxyl groups of steroids, terpenoids, or flavonoids, or the amino groups in alkaloids, can be acylated to yield novel ester or amide derivatives, respectively. These modifications can lead to derivatives with enhanced potency or novel biological activities. nih.gov

Table 2: Examples of Natural Product Classes for Pyrazole Moiety Introduction

| Natural Product Class | Key Functional Group(s) | Potential Site of Acylation | Desired Outcome of Modification |

|---|---|---|---|

| Alkaloids | Amino (-NH₂), Hydroxyl (-OH) | Amine or primary/secondary alcohol | Altered receptor binding, improved bioavailability |

| Flavonoids | Phenolic Hydroxyls (-OH) | Phenolic -OH | Enhanced antioxidant or anti-inflammatory activity |

| Steroids | Hydroxyl (-OH) | Secondary alcohol | Modified hormonal activity, increased potency |

Contributions to Material Science Precursor Synthesis

The pyrazole nucleus is not only important in pharmaceuticals but also serves as a valuable component in the design of advanced materials due to its coordination properties and thermal stability.

Graft polymerization is a powerful technique to modify the properties of existing polymers by attaching new functional side chains to the main polymer backbone. nih.gov this compound can be used to graft pyrazole units onto polymers that possess reactive functional groups like hydroxyls, amines, or thiols.

For example, polymers such as polyvinyl alcohol (PVA), polyethylene glycol (PEG), or chitosan have abundant hydroxyl or amino groups that can react with the acyl chloride. This functionalization introduces the pyrazole moiety as a pendant group along the polymer chain. The resulting pyrazole-functionalized polymers can exhibit new properties, such as the ability to chelate metal ions, which could be useful in water purification, catalysis, or the development of functional coatings. The process typically involves reacting the base polymer with the acyl chloride in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. dovepress.com

Table 3: Polymer Backbones Suitable for Functionalization

| Polymer Name | Abbreviation | Functional Group for Grafting | Potential Application of Functionalized Polymer |

|---|---|---|---|

| Polyvinyl alcohol | PVA | -OH (Hydroxyl) | Metal-chelating films, functional hydrogels |

| Chitosan | N/A | -NH₂ (Amino), -OH (Hydroxyl) | Antimicrobial surfaces, drug delivery systems |

| Poly(ethylene glycol) | PEG | -OH (Hydroxyl) | Bioconjugation, modified hydrogels |

Ligand Design for Coordination Chemistry

Pyrazole and its derivatives are extensively used as ligands in coordination chemistry due to the ability of their adjacent nitrogen atoms to coordinate with metal ions. acs.orgresearchgate.net this compound is a valuable precursor for creating more complex, multidentate ligands.

By reacting the acyl chloride with various nucleophiles, a wide array of ligands can be synthesized. For example, reaction with an amino-functionalized pyridine or another heterocyclic amine yields an amide-linked bidentate or tridentate ligand. These ligands can then be used to form coordination complexes with transition metals. nih.govnih.gov The design of such ligands is crucial for developing new catalysts, metal-organic frameworks (MOFs), and luminescent materials. The N-propyl group on the pyrazole ring can also influence the solubility and steric properties of the final metal complex.

Table 4: Synthesis of Pyrazole-Based Ligands

| Reactant for Acyl Chloride | Resulting Linkage | Ligand Type |

|---|---|---|

| 2-Aminopyridine | Amide | Bidentate (N,N-donor) |

| Hydrazine | Hydrazide | Bidentate (N,N-donor) |

| Ethylenediamine | Diamide | Potentially Tetradentate |

Strategies for Asymmetric Synthesis Involving this compound Derivatives

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is fundamental to modern chemistry, particularly in the pharmaceutical industry. One established strategy involves the use of chiral auxiliaries. scielo.org.mxnih.gov

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. This compound can be covalently attached to a chiral auxiliary, such as a chiral amine or alcohol, to form a chiral amide or ester. The pyrazole derivative, now rendered chiral, can undergo reactions like alkylation or aldol condensation. The steric and electronic properties of the chiral auxiliary guide the approach of incoming reagents, leading to the preferential formation of one diastereomer. After the desired stereocenter has been created, the chiral auxiliary is cleaved from the molecule, yielding an enantiomerically enriched product and allowing the auxiliary to be recovered. This approach enables the synthesis of novel chiral compounds containing the pyrazole scaffold. nih.gov

Table 5: General Strategy for Asymmetric Synthesis using a Chiral Auxiliary

| Step | Description | Example Reagents |

|---|---|---|

| 1. Attachment | The achiral pyrazole acyl chloride is reacted with a chiral auxiliary. | This compound + (R)-2-amino-1-butanol |

| 2. Diastereoselective Reaction | The chiral adduct undergoes a reaction to create a new stereocenter. | Deprotonation followed by alkylation with an electrophile (e.g., methyl iodide) |

| 3. Cleavage | The chiral auxiliary is removed from the product. | Acidic or basic hydrolysis to cleave the amide bond |

Computational and Theoretical Investigations of 1 Propyl 1h Pyrazole 4 Carbonyl Chloride

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the molecular and electronic properties of organic compounds. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its stability and reactivity.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry for predicting the ground state geometries of molecules. For 1-Propyl-1H-pyrazole-4-carbonyl chloride, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to determine the most stable three-dimensional arrangement of its atoms.

Theoretical studies on similar pyrazole (B372694) derivatives indicate that the pyrazole ring itself is planar due to its aromatic character. nih.gov The geometry optimization for this compound would likely confirm this planarity. The attached propyl group and carbonyl chloride moiety, however, introduce conformational flexibility. The bond lengths and angles within the pyrazole core are expected to be in good agreement with experimental data from X-ray diffraction studies on related structures. nih.gov For instance, the N1-N2 and C3-C4 bond lengths are anticipated to show partial double bond character, consistent with the delocalized π-electron system of the aromatic pyrazole ring.

Below is a table of predicted bond lengths and angles for the core pyrazole structure of this compound, based on typical values for pyrazole derivatives calculated by DFT. nih.govuomphysics.net

| Predicted Geometrical Parameters | |

|---|---|

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1–N2 | 1.35 |

| N2–C3 | 1.34 |

| C3–C4 | 1.40 |

| C4–C5 | 1.39 |

| C5–N1 | 1.36 |

| Bond Angles (°) | |

| C5–N1–N2 | 112.0 |

| N1–N2–C3 | 106.0 |

| N2–C3–C4 | 111.0 |

| C3–C4–C5 | 105.0 |

| C4–C5–N1 | 106.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring system. jcsp.org.pksemanticscholar.org Conversely, the LUMO is anticipated to be centered on the carbonyl chloride group, specifically on the π* antibonding orbital of the C=O bond, making the carbonyl carbon the primary site for nucleophilic attack. jcsp.org.pk

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity and lower stability. nih.gov From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and electronegativity (χ), which provide further insights into the molecule's behavior in chemical reactions.

The following table presents plausible FMO energies and calculated reactivity descriptors for this compound, based on DFT studies of similar pyrazole derivatives. nih.govjcsp.org.pkresearchgate.net

| Calculated Quantum Chemical Descriptors | |

|---|---|

| Parameter | Predicted Value (eV) |

| EHOMO | -5.91 |

| ELUMO | -1.45 |

| Energy Gap (ΔE) | 4.46 |

| Ionization Potential (I) | 5.91 |

| Electron Affinity (A) | 1.45 |

| Electronegativity (χ) | 3.68 |

| Chemical Hardness (η) | 2.23 |

| Chemical Softness (S) | 0.22 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netwalisongo.ac.id The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. acu.edu.in

For this compound, the MEP surface would likely show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group. researchgate.net These areas are indicative of lone pair electrons and are prone to electrophilic attack. Conversely, a significant region of positive potential (colored blue) is expected around the carbonyl carbon. This positive potential is due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making this carbon highly electrophilic and the most probable site for a nucleophilic attack. walisongo.ac.id The hydrogen atoms of the propyl group would also exhibit positive potential. acu.edu.in

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of how a reaction proceeds.

This compound is an acylating agent, and its reactions with nucleophiles are expected to proceed via a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com This mechanism typically involves two steps: the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to restore the carbonyl double bond. libretexts.org

Computational methods can be used to locate the transition state (TS) for this reaction. The TS is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to occur. researchgate.net By calculating the geometry and energy of the TS, the activation energy of the reaction can be determined, which is crucial for understanding the reaction kinetics. For the acylation reaction of this compound, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C-Cl bond.

A potential energy surface (PES) provides a comprehensive depiction of a chemical reaction, illustrating the energy of the system as a function of the geometric coordinates of the atoms. wayne.edu By mapping the PES for the acylation reaction of this compound, the entire reaction pathway can be visualized. researchgate.net

Solvation Models and Solvent Effects on Reaction Energetics

The reactivity of this compound, particularly in nucleophilic acyl substitution reactions, is significantly influenced by the solvent environment. Computational chemistry provides essential tools to model these solvent effects and understand their impact on reaction energetics. The choice of the solvation model is critical for accurately predicting how the solvent stabilizes or destabilizes reactants, transition states, and products.

Implicit Solvation Models:

Implicit or continuum solvation models are computationally efficient methods that represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) and its variations are commonly used to study the hydrolysis and alcoholysis of acyl chlorides. rsc.org These models create a cavity in the dielectric continuum to accommodate the solute, and the solute's charge distribution polarizes the surrounding medium. This polarization, in turn, creates a reaction field that interacts with the solute, providing a measure of the solvation energy.

For the reaction of this compound with a nucleophile, such as water, an implicit solvation model can be used to calculate the free energy of activation in different solvents. The results of such calculations on analogous acyl chlorides show a general trend of increased reaction rates in more polar solvents. researchgate.net This is attributed to the greater stabilization of the polar, charge-separated transition state compared to the less polar reactants.

Explicit Solvation Models:

Explicit solvation models provide a more detailed and physically realistic representation of the solvent by including individual solvent molecules in the calculation. These models are computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in protic solvents. Hybrid models, which combine a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, offer a balance between accuracy and computational cost.

In the context of the hydrolysis of this compound, explicit water molecules can act as both a nucleophile and a catalyst (general base catalysis), which can be effectively modeled using this approach. researchgate.net Computational studies on the hydrolysis of other acid chlorides have shown that the inclusion of explicit water molecules significantly lowers the activation energy barrier by facilitating proton transfer in the transition state. researchgate.net

Solvent Effects on Reaction Energetics:

The energetics of nucleophilic substitution at the carbonyl carbon of this compound are highly dependent on the solvent's properties, such as polarity and nucleophilicity. semanticscholar.org Computational studies on the solvolysis of similar acyl chlorides have demonstrated that the reaction can proceed through different mechanisms, from a concerted SN2-like pathway to a stepwise SN1-like mechanism, depending on the solvent. semanticscholar.org

In non-polar, aprotic solvents, a bimolecular mechanism is generally favored. In polar, protic solvents like water or alcohols, the solvent can actively participate in the reaction, leading to significant stabilization of ionic intermediates and transition states. The table below, based on computational studies of analogous acyl chloride solvolysis, illustrates the expected qualitative effect of different solvents on the activation energy for the reaction of this compound.

| Solvent | Solvent Type | Expected Relative Activation Energy (ΔG‡) | Key Interactions |

|---|---|---|---|

| Hexane | Non-polar, Aprotic | High | Minimal stabilization of transition state |

| Dichloromethane (B109758) | Polar, Aprotic | Moderate | Dipole-dipole interactions |

| Acetone | Polar, Aprotic | Moderate-Low | Significant dipole-dipole stabilization |

| Methanol | Polar, Protic | Low | Hydrogen bonding and nucleophilic participation |

| Water | Polar, Protic | Very Low | Strong hydrogen bonding and general base catalysis |

Conformational Analysis and Rotational Barriers around Key Bonds

The three-dimensional structure and flexibility of this compound are determined by the rotation around its key single bonds. Conformational analysis, performed using computational methods like Density Functional Theory (DFT), helps to identify the most stable conformers and the energy barriers for rotation between them. The key rotatable bonds in this molecule are the N1-C(propyl) bond and the C4-C(carbonyl) bond.

Rotation around the C4-C(carbonyl) Bond:

Rotation around the bond connecting the pyrazole ring and the carbonyl group is expected to have a relatively low energy barrier. The two main conformers would be defined by the syn- and anti-periplanar arrangement of the carbonyl chloride group with respect to the N1-propyl group. Computational studies on similar heterocyclic carbonyl compounds suggest that the planar or near-planar conformations are the most stable due to conjugation between the pyrazole ring's π-system and the carbonyl group. The rotational barrier is influenced by steric hindrance between the carbonyl oxygen and the adjacent atoms on the pyrazole ring. For pyrazole-4-carboxamides, which are structurally related, DFT calculations have shown that the energy difference between conformers is typically small, on the order of a few kcal/mol. nih.gov

Rotation around the N1-C(propyl) Bond:

The N-propyl group introduces additional conformational flexibility. Rotation around the N1-C(propyl) bond and the subsequent C-C bonds of the propyl chain leads to multiple possible conformers. The relative energies of these conformers are determined by steric interactions between the propyl group and the pyrazole ring. DFT calculations on N-alkylpyrazoles indicate that the rotational barriers are generally low, allowing for facile interconversion between conformers at room temperature.

The following table presents hypothetical rotational energy barriers for this compound, based on DFT calculations reported for analogous molecular fragments in the literature. mdpi.comrsc.org

| Rotatable Bond | Description of Rotation | Estimated Rotational Barrier (kcal/mol) | Method of Estimation |

|---|---|---|---|

| C4-C(carbonyl) | Rotation of the carbonyl chloride group relative to the pyrazole ring | 4 - 8 | Analogy with substituted pyrazole-carboxamides and other heterocyclic carbonyls |

| N1-C(propyl) | Rotation of the entire propyl group relative to the pyrazole ring | 2 - 5 | Analogy with N-alkylated azoles |

| C(propyl)-C(propyl) | Gauche-anti interconversion within the propyl chain | 3 - 6 | Standard values for alkyl chain rotation |

Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization in Research Settings

Spectroscopic Techniques for In-situ Reaction Monitoring

In-situ, or "in the reaction," monitoring provides a real-time window into the chemical transformations occurring within the reaction vessel. This allows chemists to track the consumption of reactants and the formation of products without altering the reaction conditions, leading to optimized processes and a deeper understanding of the reaction mechanism.

The conversion of 1-Propyl-1H-pyrazole-4-carboxylic acid to 1-Propyl-1H-pyrazole-4-carbonyl chloride is a key transformation that can be effectively monitored using in-situ Fourier Transform Infrared (FTIR) spectroscopy. mt.com This technique is highly sensitive to changes in the vibrational frequencies of functional groups, particularly the carbonyl (C=O) group.

The synthesis typically involves treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). Throughout this process, the distinct carbonyl stretching frequency of the starting carboxylic acid is observed to decrease, while a new peak, characteristic of the acyl chloride carbonyl group, emerges at a higher wavenumber. mt.com The broad O-H stretch of the carboxylic acid's hydroxyl group also disappears, providing another clear indicator of reaction progress. By tracking the intensity of these specific infrared absorbances over time, researchers can determine the reaction's initiation, progression, and endpoint. mt.com

Table 1: Representative FTIR Peak Shifts for Monitoring the Synthesis of this compound

| Functional Group | Starting Material (Carboxylic Acid) ν(C=O) cm⁻¹ | Product (Acyl Chloride) ν(C=O) cm⁻¹ | Status Monitored |

|---|---|---|---|

| Carbonyl (C=O) | ~1700-1725 | ~1780-1815 | Disappearance of reactant, appearance of product |

Note: The values presented are typical ranges and may vary based on specific reaction conditions and molecular environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailed molecular structure analysis and reaction monitoring. nih.govchemrxiv.org For the synthesis of this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence of the structural transformation. orientjchem.orgsemanticscholar.org

By acquiring NMR spectra at various time points during the reaction, the disappearance of signals corresponding to the carboxylic acid and the appearance of new signals for the acyl chloride can be quantified. researchgate.netnih.gov For instance, in ¹H NMR, the acidic proton of the carboxylic acid group, which typically appears as a broad singlet far downfield, will vanish upon conversion to the acyl chloride. Concurrently, shifts in the positions of the pyrazole (B372694) ring protons and the adjacent propyl group protons can be observed, indicating a change in the electronic environment upon formation of the more electrophilic acyl chloride. Quantitative NMR (qNMR), using an internal standard, can be employed to determine the real-time concentration of reactants and products, allowing for precise kinetic analysis. nih.gov

Table 2: Hypothetical ¹H NMR Chemical Shift Changes During Synthesis

| Proton Position | Starting Material (Carboxylic Acid) δ (ppm) | Product (Acyl Chloride) δ (ppm) | Rationale for Shift |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Absent | Removal of acidic proton |

| Pyrazole H-3 | ~7.8 | ~8.0 | Deshielding due to electron-withdrawing C(O)Cl group |

| Pyrazole H-5 | ~8.1 | ~8.3 | Deshielding due to electron-withdrawing C(O)Cl group |

Note: These chemical shifts are illustrative. Actual values depend on the solvent and other experimental parameters.

Chromatographic Methods for Separation, Purity Assessment, and Isolation of Reaction Products

Chromatography is a fundamental technique for separating the components of a mixture. In the context of synthesizing this compound, various chromatographic methods are essential for monitoring the reaction, assessing the purity of the final product, and isolating it from any unreacted starting materials or byproducts.

Gas Chromatography is well-suited for the analysis of volatile and thermally stable compounds. While the product, this compound, may have limited volatility, GC can be used to monitor the presence of volatile reactants, such as the propylating agent used in an earlier step of the synthesis, or volatile byproducts. acs.org For instance, if the pyrazole ring is synthesized using hydrazine (B178648) and a dicarbonyl compound, GC can track the consumption of these precursors. acs.org The technique separates components based on their boiling points and interactions with a stationary phase, providing a quantitative measure of the volatile species in the reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, quantification, and purification of non-volatile compounds. sielc.com It is the primary chromatographic method for assessing the purity of this compound. A reverse-phase HPLC method would typically be developed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com

By analyzing the reaction mixture, the disappearance of the more polar carboxylic acid starting material (which would have a shorter retention time) and the appearance of the less polar acyl chloride product (with a longer retention time) can be monitored. The area of the peaks in the chromatogram is proportional to the concentration of the respective components, allowing for accurate purity determination of the final product, often expressed as a percentage.

Table 3: Illustrative HPLC Data for Purity Analysis

| Compound | Retention Time (min) | Peak Area (%) - Reaction Start | Peak Area (%) - Reaction End |

|---|---|---|---|

| 1-Propyl-1H-pyrazole-4-carboxylic acid | 3.5 | 98% | <1% |

| This compound | 6.8 | 0% | 96% |

| Impurity A | 4.2 | 1% | 2% |

Note: Data is for illustrative purposes, representing a successful reaction monitored by HPLC.

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitatively monitoring the progress of a chemical reaction. orientjchem.orgrsc.org To monitor the formation of this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate. libretexts.org